Enantiomeric Purity Verification: (R)-2-Chloro-diphenylmethanol vs. Racemic Mixture and (S)-Enantiomer
Commercial (R)-2-chloro-diphenylmethanol is supplied with a standard purity of 98% as verified by chiral HPLC and NMR analysis, with batch-specific certificates of analysis (CoA) available from multiple global suppliers . In contrast, the racemic mixture (±)-2-chlorobenzhydrol (CAS 6954-45-6) offers zero enantiomeric enrichment by definition, while the (S)-enantiomer (CAS 16071-25-3) is available only from a limited number of vendors and often at lower purity grades or longer lead times, creating procurement bottlenecks for gram-scale asymmetric synthesis . The reproducible 98% chemical purity and confirmed (R)-configuration eliminate the need for in-house chiral resolution or re-purification steps that are mandatory when sourcing the racemate.
| Evidence Dimension | Chemical purity and enantiomeric identity confirmation |
|---|---|
| Target Compound Data | 98% purity (GC/HPLC); (R)-configuration confirmed by NMR; CoA available (Bidepharm, Chemscene, AKSci) |
| Comparator Or Baseline | (±)-2-Chlorobenzhydrol: racemic, 98% purity but 0% ee ; (S)-2-Chlorobenzhydrol (CAS 16071-25-3): limited vendor availability, purity specifications variable |
| Quantified Difference | 98% purity with defined (R)-stereochemistry vs. 0% ee for racemate; broader vendor base (≥5 global suppliers) vs. ≤2 for (S)-enantiomer |
| Conditions | Vendor specifications; analytical methods include chiral HPLC (Chiralpak columns) and ¹H/¹³C NMR |
Why This Matters
Defined enantiomeric identity at 98% purity eliminates the cost, time, and yield losses associated with chiral resolution of the racemate, directly reducing the total synthesis step count in pharmaceutical intermediate preparation.
